molecular formula C12H14N2O2S B14309099 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione CAS No. 112108-92-6

1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione

Cat. No.: B14309099
CAS No.: 112108-92-6
M. Wt: 250.32 g/mol
InChI Key: RELYZNJWDSIQFG-UHFFFAOYSA-N
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Description

1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a phenyl group, a sulfanylpropyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione typically involves the reaction of phenylglycine methyl ester with phenyl isocyanate or phenyl isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidine ring can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its anti-HIV activity is linked to the inhibition of viral enzymes, while its role as a DBH inhibitor involves the blockade of the enzyme responsible for converting dopamine to norepinephrine .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group and a sulfanylpropyl group makes it a versatile compound for various applications.

Properties

CAS No.

112108-92-6

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

1-phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2S/c15-11-9-14(10-5-2-1-3-6-10)12(16)13(11)7-4-8-17/h1-3,5-6,17H,4,7-9H2

InChI Key

RELYZNJWDSIQFG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=CC=C2)CCCS

Origin of Product

United States

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